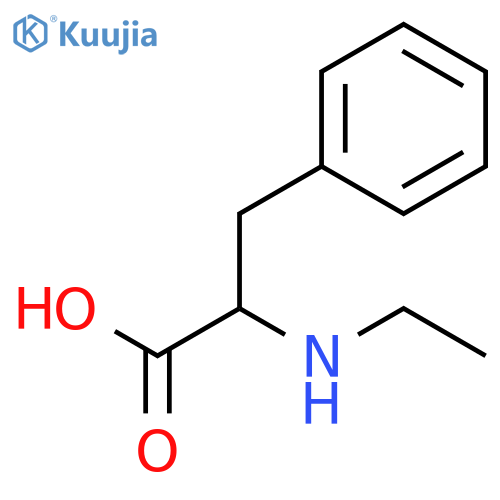Cas no 105806-84-6 ((2R)-2-(ethylamino)-3-phenylpropanoic acid)

105806-84-6 structure
商品名:(2R)-2-(ethylamino)-3-phenylpropanoic acid
(2R)-2-(ethylamino)-3-phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- D-Phenylalanine, N-ethyl-
- (2R)-2-(ethylamino)-3-phenylpropanoic acid
- ZHLKFJCNKZEBNG-SNVBAGLBSA-N
- EN300-1132110
- N-ethyl-D-phenylalanine
- 105806-84-6
- SCHEMBL7271174
-
- インチ: InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)
- InChIKey: ZHLKFJCNKZEBNG-UHFFFAOYSA-N
- ほほえんだ: CCNC(Cc1ccccc1)C(O)=O
計算された属性
- せいみつぶんしりょう: 193.11035
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- PSA: 49.33
(2R)-2-(ethylamino)-3-phenylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132110-5g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 5g |
$3065.0 | 2023-10-26 | |
| Enamine | EN300-1132110-10g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 10g |
$4545.0 | 2023-10-26 | |
| Enamine | EN300-1132110-1g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1132110-0.5g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1132110-10.0g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 10g |
$4545.0 | 2023-05-24 | ||
| Enamine | EN300-1132110-0.1g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1132110-5.0g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 5g |
$3065.0 | 2023-05-24 | ||
| Enamine | EN300-1132110-2.5g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1132110-0.25g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1132110-0.05g |
(2R)-2-(ethylamino)-3-phenylpropanoic acid |
105806-84-6 | 95% | 0.05g |
$888.0 | 2023-10-26 |
(2R)-2-(ethylamino)-3-phenylpropanoic acid 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
105806-84-6 ((2R)-2-(ethylamino)-3-phenylpropanoic acid) 関連製品
- 13200-85-6(N-Formyl-L-phenylalanine)
- 2018-61-3(N-Acetyl-L-phenylalanine)
- 2901-75-9(Afalanine)
- 56755-22-7(L-Phenylalanine betaine)
- 10172-89-1(N-Acetyl-D-phenylalanine)
- 4289-95-6(N-Formyl-DL-phenylalanine)
- 2901-61-3(Ac-DL-Phe-OH)
- 17469-89-5((2S)-2-(dimethylamino)-3-phenylpropanoic acid)
- 2566-30-5((S)-2-(Methylamino)-3-phenylpropanoic acid)
- 138247-43-5(N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
